2-(4-Methylthiophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(4-Methylthiophenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Methylthiophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed
Reduction: 2-(4-Methylthiophenyl)-4-aminobenzoic acid.
Oxidation: 2-(4-Methylsulfinylphenyl)-4-nitrobenzoic acid or 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid.
Substitution: Various halogenated or sulfonated derivatives.
Scientific Research Applications
2-(4-Methylthiophenyl)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the methylthio group can interact with thiol-containing enzymes or proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid
- 2-(4-Methylthiophenyl)-4-aminobenzoic acid
- 2-(4-Methylthiophenyl)-4-chlorobenzoic acid
Uniqueness
2-(4-Methylthiophenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylthio group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWAQKUABALYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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